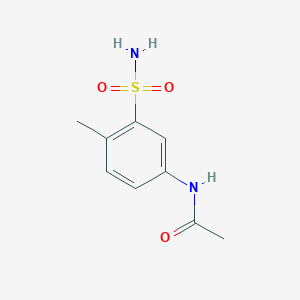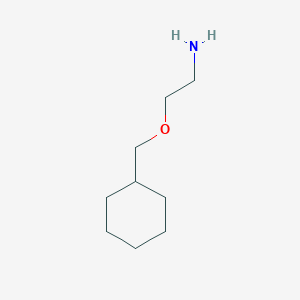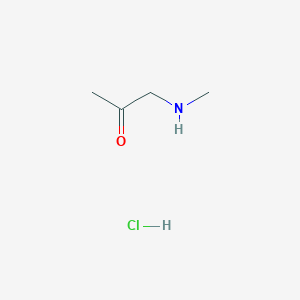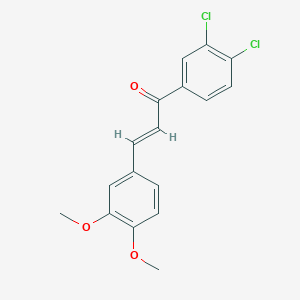![molecular formula C7H8O2 B3114226 Spiro[3.3]heptane-2,6-dione CAS No. 20061-23-8](/img/structure/B3114226.png)
Spiro[3.3]heptane-2,6-dione
Overview
Description
Spiro[3.3]heptane-2,6-dione is a spirocyclic compound with the molecular formula C7H8O2. It features a unique structure where two cyclobutane rings share a single carbon atom, forming a spiro linkage. This compound is of interest due to its rigid, three-dimensional structure, which imparts unique chemical and physical properties .
Mechanism of Action
Target of Action
Spiro[3.3]heptane-2,6-dione is a complex compound with a unique structure. It has been synthesized and used as a structural surrogate of piperazine to explore the chemical space of small molecules for use in medicinal chemistry .
Mode of Action
The exact mode of action of Spiro[3The compound’s interaction with its targets and any resulting changes are subject to ongoing research .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Spiro[3Some physicochemical properties have been predicted . For instance, it has a molecular formula of C7H8O2, an average mass of 124.137 Da, and a monoisotopic mass of 124.052429 Da . It has a density of 1.2±0.1 g/cm^3, a boiling point of 265.2±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . These properties could potentially impact its bioavailability, but more research is needed to confirm this.
Action Environment
The influence of environmental factors on Spiro[3It’s worth noting that the compound exhibits a surprisingly high thermal stability , which could potentially influence its action in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Spiro[3.3]heptane-2,6-dione can be synthesized through various methods. One common approach involves the [2+2] cycloaddition of dichloroketene with olefins. This method, however, often results in low to moderate yields and requires chromatography for purification . Another synthetic route involves cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles, which offers higher yields and often eliminates the need for chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.3]heptane-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The rigid spirocyclic structure can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Spiro[3.3]heptane-2,6-dione has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in the study of molecular interactions and enzyme mechanisms.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht’s acid): This compound shares the spirocyclic structure but has carboxylic acid groups instead of ketone groups.
Spiro[2.4]heptane: This compound features a spiro linkage between cyclopropane and cyclopentane rings.
Uniqueness
Spiro[3.3]heptane-2,6-dione is unique due to its rigid, non-aromatic spirocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable scaffold in the design of new materials and molecules with specific electronic and steric characteristics .
Properties
IUPAC Name |
spiro[3.3]heptane-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-5-1-7(2-5)3-6(9)4-7/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMIAKLTMJWZDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC12CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310479 | |
| Record name | Spiro[3.3]heptane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20061-23-8 | |
| Record name | Spiro[3.3]heptane-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20061-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[3.3]heptane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromobenzo[d]isothiazole](/img/structure/B3114148.png)

![N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B3114164.png)
![(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3114168.png)
![3-[2-Benzyloxycarbonylamino-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid](/img/structure/B3114179.png)


![5,8-Dihydroindolo[2,3-c]carbazole](/img/structure/B3114201.png)






